2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide
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Overview
Description
2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenoxy group and a chromenylcarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide typically involves multiple steps. One common method starts with the preparation of 2-ethoxyphenol, which is then reacted with epichlorohydrin to form 2-(2-ethoxyphenoxy)methyl oxirane . This intermediate is further reacted with 3-amino-2-oxochromene-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride
- 2-[(2-ethoxyphenoxy)methyl]oxirane
- 2-(2-Phenoxyethoxy)ethanol
Uniqueness
What sets 2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H18N2O6 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N'-[2-(2-ethoxyphenoxy)acetyl]-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C20H18N2O6/c1-2-26-16-9-5-6-10-17(16)27-12-18(23)21-22-19(24)14-11-13-7-3-4-8-15(13)28-20(14)25/h3-11H,2,12H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
NRLRZJJRDWGAEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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